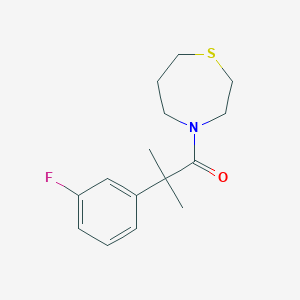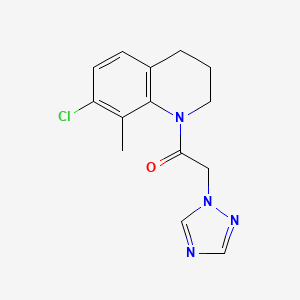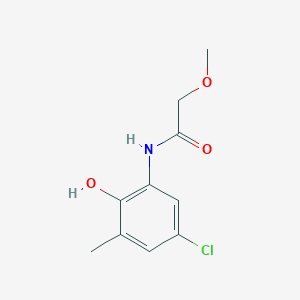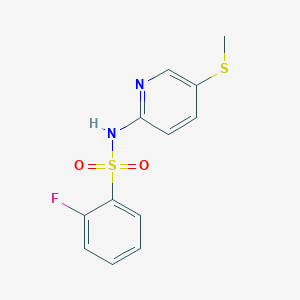![molecular formula C14H19N3OS B7594236 3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical abbreviation, PBTZ169.
科学研究应用
PBTZ169 has been studied for its potential therapeutic applications in various diseases, including tuberculosis, cancer, and Alzheimer's disease. In tuberculosis, PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1. In cancer, PBTZ169 has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In Alzheimer's disease, PBTZ169 has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease.
作用机制
PBTZ169 exerts its therapeutic effects by binding to specific proteins or enzymes in the body. In tuberculosis, PBTZ169 binds to the enzyme DprE1, which is involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. By inhibiting DprE1, PBTZ169 disrupts the cell wall biosynthesis process and inhibits the growth of the bacteria. In cancer, PBTZ169 binds to the protein Hsp90, which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting Hsp90, PBTZ169 disrupts the protein folding process and induces cancer cell death. In Alzheimer's disease, PBTZ169 binds to amyloid-beta peptides and inhibits their aggregation, which is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have various biochemical and physiological effects in the body. In tuberculosis, PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis process. In cancer, PBTZ169 induces cancer cell death by inhibiting protein folding and stabilization. In Alzheimer's disease, PBTZ169 inhibits the aggregation of amyloid-beta peptides, which are implicated in the development of the disease. PBTZ169 has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
PBTZ169 has several advantages for lab experiments, including its high potency and selectivity for specific targets. PBTZ169 is also relatively stable and can be synthesized in high yields with high purity. However, PBTZ169 also has limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for PBTZ169 research. One direction is to optimize the synthesis method to produce PBTZ169 analogs with improved properties, such as increased solubility and potency. Another direction is to explore the potential therapeutic applications of PBTZ169 in other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its effects on various biochemical and physiological pathways.
合成方法
The synthesis of PBTZ169 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. This intermediate is then reacted with 1-propan-2-ylpyrazole-3-carboxaldehyde to form PBTZ169. The synthesis method has been optimized to produce high yields of PBTZ169 with high purity.
属性
IUPAC Name |
3-[(1-propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)17-8-7-11(15-17)9-16-12-5-3-4-6-13(12)19-14(16)18/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCPRANNIPGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C3=C(CCCC3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)